molecular formula C7H10N4O B2812464 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide CAS No. 2090331-19-2

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B2812464
CAS No.: 2090331-19-2
M. Wt: 166.184
InChI Key: PWLBUDBNCNSQOA-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Number: 2090331-19-2 . It has a molecular weight of 166.18 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

5-Amino-pyrazoles, which include this compound, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H10N4O/c8-6-5 (3-9-11-6)7 (12)10-4-1-2-4/h3-4H,1-2H2, (H,10,12) (H3,8,9,11) .


Chemical Reactions Analysis

5-Amino-pyrazoles are used to construct diverse heterocyclic or fused heterocyclic scaffolds . They are used to synthesize poly-substituted heterocyclic compounds and fused heterocyclic compounds .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

AMPK-Independent Effects of AICAr

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) has been widely studied for its role in the physiological regulation of metabolism and cancer pathogenesis through AMPK activation. However, research indicates that many of AICAr's effects, previously attributed to AMPK activation, are actually AMPK-independent. This review highlights the significance of distinguishing between AMPK-dependent and independent actions of AICAr in studies related to metabolism, hypoxia, exercise, nucleotide synthesis, and cancer, underscoring the complexity of interpreting AICAr-based studies in understanding the AMPK signaling pathway (Visnjic et al., 2021).

Therapeutic Applications of Pyrazolines

Pyrazolines, a category of nitrogen-containing five-membered ring heterocyclic compounds, have been found to possess a wide array of pharmacological properties. Recent literature review covering patents from 2000 to 2011 elaborates on the therapeutic applications of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This comprehensive review also discusses the pharmaceutical applications and compositions of pyrazoline derivatives, highlighting their significance in medicinal chemistry (Shaaban et al., 2012).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

Pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This review outlines synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties along with structure-activity relationship (SAR) studies. The review emphasizes the potential for further exploration of this scaffold in developing drug candidates, showcasing the wide applicability and the medicinal chemistry interest in pyrazolo[1,5-a]pyrimidine derivatives (Cherukupalli et al., 2017).

Anticancer Applications of Pyrazoline Derivatives

Research on pyrazoline derivatives has identified them as highly effective in exhibiting biological effects, particularly in anticancer activity. This review covers the synthetic strategies and biological activities of pyrazoline derivatives patented from 2000 to 2021, highlighting their potential in anticancer applications. The review underscores the importance of pyrazoline as a heterocyclic compound and encourages further research into its therapeutic potential against cancer (Ray et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBUDBNCNSQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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